(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and catalysis. Its unique structure, featuring both amino and dimethylamino groups, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide typically involves the reaction of (S)-2-amino-3-methylbutyric acid with 2-dimethylamino-cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can act as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-methyl-3-methyl-butyramide
- (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-ethyl-3-methyl-butyramide
- (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-propyl-3-methyl-butyramide
Uniqueness
(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-N-isopropyl-3-methyl-butyramide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chiral nature also makes it valuable for applications requiring enantiomerically pure compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-[2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O/c1-11(2)15(17)16(20)19(12(3)4)14-10-8-7-9-13(14)18(5)6/h11-15H,7-10,17H2,1-6H3/t13?,14?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVXFWJLEDKVRH-NRXISQOPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CCCCC1N(C)C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CCCCC1N(C)C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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